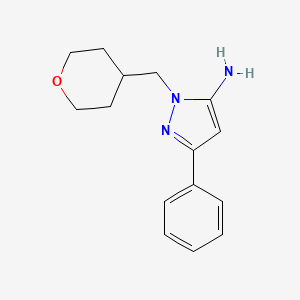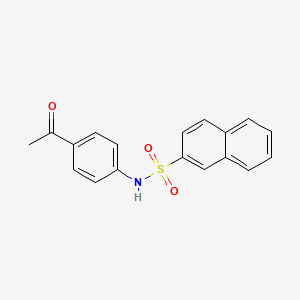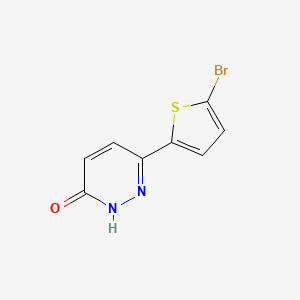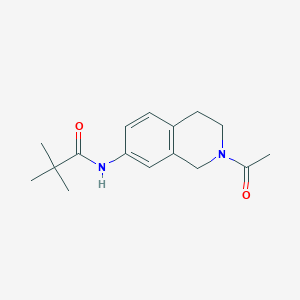
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide” is a compound that contains a 1,2,3,4-tetrahydroisoquinoline core, which is a structural motif found in many natural products and therapeutic lead compounds . This core is often modified with various functional groups to create new compounds with potential biological activities .
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications in Cancer and CNS Disorders
Cancer Treatment : Tetrahydroisoquinoline derivatives, including compounds structurally related to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide, have been extensively studied for their anticancer properties. These compounds are recognized for their role as anticancer antibiotics, with some achieving approval for clinical use. The milestone approval of trabectedin for soft tissue sarcomas underscores the potential of tetrahydroisoquinoline scaffolds in oncology (Singh & Shah, 2017). Additionally, naturally occurring isoquinoline alkaloids have demonstrated significant antitumor activities, highlighting the role of isoquinoline N-oxides as a promising source of leads for anticancer drug discovery (Dembitsky et al., 2015).
Central Nervous System (CNS) Disorders : The neuroprotective and memory-enhancing effects of acetylcholinesterase inhibitors, closely related to the tetrahydroisoquinoline class, have been a subject of interest. These compounds have been found effective in improving cognitive function in experimental models, potentially offering insights into treatment strategies for Alzheimer's disease and related cognitive disorders (Mohammed, 1993).
Potential Applications in Infectious Diseases
Research has also extended into the potential application of tetrahydroisoquinoline derivatives in treating infectious diseases. The broad therapeutic activities synthesized for various diseases, including malaria, tuberculosis, HIV-infection, and other infectious diseases, suggest that these compounds could be developed into novel drugs with unique mechanisms of action, offering new treatment avenues beyond their traditional applications (Singh & Shah, 2017).
Wirkmechanismus
Target of Action
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) analogs . These compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
The mode of action of THIQ analogs is complex and depends on the specific biological activity they exert. For instance, some THIQ analogs have been found to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway . This inhibition reinvigorates exhausted immune cells of both the innate and adaptive immune systems by blocking the interaction of PD-1 with PD-L1 on tumor cells . .
Biochemical Pathways
The biochemical pathways affected by THIQ analogs are diverse and depend on the specific biological activity they exert. For instance, some THIQ analogs have been found to affect the PD-1/PD-L1 immune checkpoint pathway . .
Result of Action
The result of action of a compound refers to the molecular and cellular effects of its action. For instance, some THIQ analogs have been found to cause cell cycle arrest and increase apoptosis in certain cancer cell lines . .
Eigenschaften
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(19)18-8-7-12-5-6-14(9-13(12)10-18)17-15(20)16(2,3)4/h5-6,9H,7-8,10H2,1-4H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXPYRVKRHTOHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2382160.png)
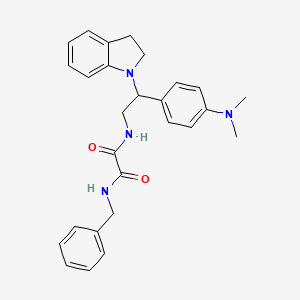
![N-(1,3-benzodioxol-5-yl)-2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2382162.png)
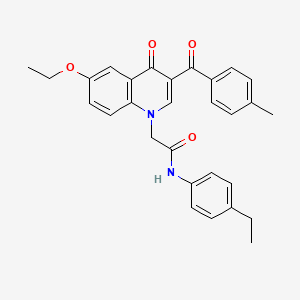
![4-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2382167.png)
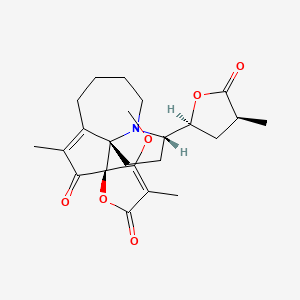
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-sulfamoylbenzamide](/img/structure/B2382169.png)
![Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2382170.png)
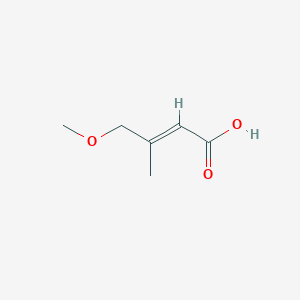
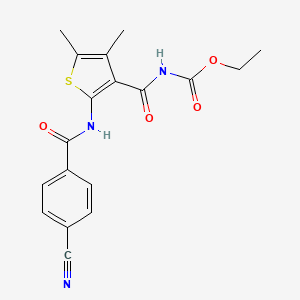
![N-(4-{[(prop-2-en-1-yl)carbamoyl]amino}phenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2382175.png)
